molecular formula C14H10Cl2N2O3 B5728941 N-(2,5-dichlorophenyl)-2-methyl-3-nitrobenzamide

N-(2,5-dichlorophenyl)-2-methyl-3-nitrobenzamide

Cat. No. B5728941
M. Wt: 325.1 g/mol
InChI Key: GDGXMIGYCJREDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dichlorophenyl)-2-methyl-3-nitrobenzamide, also known as diclazuril, is a chemical compound that belongs to the class of benzamides. It has been extensively studied for its potential use in the treatment of coccidiosis, a parasitic disease that affects a wide range of animals, including poultry, cattle, and sheep.

Mechanism of Action

Diclazuril works by inhibiting the development of Eimeria parasites in the host animal. It does this by interfering with the parasite's ability to form oocysts, which are the infectious form of the parasite. Diclazuril specifically targets the second-generation merozoites, which are responsible for the formation of oocysts. By inhibiting the development of these merozoites, N-(2,5-dichlorophenyl)-2-methyl-3-nitrobenzamide can prevent the formation of new oocysts and reduce the severity of the disease.
Biochemical and Physiological Effects:
Diclazuril has been shown to have minimal toxicity and is well-tolerated by animals. It is rapidly absorbed and distributed throughout the body, with peak plasma concentrations reached within 24 hours of administration. Diclazuril is metabolized in the liver and excreted in the urine and feces. It has a half-life of approximately 30 hours in chickens and 60 hours in sheep.

Advantages and Limitations for Lab Experiments

Diclazuril has several advantages for use in lab experiments. It has a broad spectrum of activity against Eimeria species, making it a useful tool for studying the biology and pathogenesis of these parasites. It is also well-tolerated by animals, allowing for repeated dosing and long-term studies. However, N-(2,5-dichlorophenyl)-2-methyl-3-nitrobenzamide has some limitations. It is not effective against all Eimeria species, and some strains have been shown to develop resistance to the drug. Additionally, the cost of N-(2,5-dichlorophenyl)-2-methyl-3-nitrobenzamide may be prohibitive for some research projects.

Future Directions

There are several future directions for research on N-(2,5-dichlorophenyl)-2-methyl-3-nitrobenzamide. One area of interest is the development of new formulations and delivery methods that could improve the efficacy and cost-effectiveness of the drug. Another area of research is the identification of new targets for coccidiosis treatment, as resistance to N-(2,5-dichlorophenyl)-2-methyl-3-nitrobenzamide and other drugs remains a concern. Finally, there is a need for further studies on the safety and efficacy of N-(2,5-dichlorophenyl)-2-methyl-3-nitrobenzamide in different animal species and under different conditions.

Synthesis Methods

Diclazuril can be synthesized by reacting 2,5-dichloroaniline with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography. This method has been extensively studied and optimized to produce high yields of pure N-(2,5-dichlorophenyl)-2-methyl-3-nitrobenzamide.

Scientific Research Applications

Diclazuril has been extensively studied for its potential use in the treatment of coccidiosis. Coccidiosis is a parasitic disease caused by protozoan parasites of the genus Eimeria. It affects a wide range of animals, including poultry, cattle, and sheep, and can lead to significant economic losses in the livestock industry. Diclazuril has been shown to be effective against a wide range of Eimeria species, making it a promising candidate for the treatment of coccidiosis.

properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O3/c1-8-10(3-2-4-13(8)18(20)21)14(19)17-12-7-9(15)5-6-11(12)16/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGXMIGYCJREDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dichlorophenyl)-2-methyl-3-nitrobenzamide

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